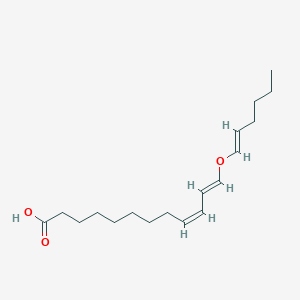

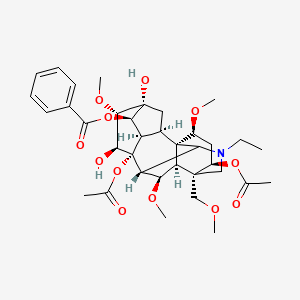

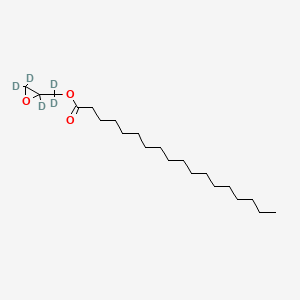

![molecular formula C20H28F2N2O5S2 B10828959 (4,4-difluoropiperidin-1-yl)-[(3R)-1-(4-propan-2-ylsulfonylphenyl)sulfonylpiperidin-3-yl]methanone](/img/structure/B10828959.png)

(4,4-difluoropiperidin-1-yl)-[(3R)-1-(4-propan-2-ylsulfonylphenyl)sulfonylpiperidin-3-yl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DX3-213B: is a highly potent, orally active inhibitor of oxidative phosphorylation complex I. This compound has shown significant potential in impairing adenosine triphosphate generation and inhibiting the growth of certain cancer cells, particularly in pancreatic cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DX3-213B involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving fluorination, sulfonylation, and piperidine ring formation .

Industrial Production Methods: Industrial production of DX3-213B follows stringent protocols to ensure high purity and yield. The process typically involves large-scale organic synthesis techniques, purification through crystallization or chromatography, and rigorous quality control measures to maintain consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions: DX3-213B primarily undergoes oxidative phosphorylation inhibition reactions. It interacts with complex I of the mitochondrial respiratory chain, leading to the disruption of adenosine triphosphate production .

Common Reagents and Conditions: The reactions involving DX3-213B typically require reagents such as dimethyl sulfoxide for solubilization and various organic solvents for purification. The conditions often involve controlled temperatures and pH levels to ensure the stability and activity of the compound .

Major Products: The major product of the reactions involving DX3-213B is the inhibition of adenosine triphosphate production, which leads to the suppression of cancer cell growth .

Scientific Research Applications

Chemistry: In chemistry, DX3-213B is used as a tool to study the mechanisms of oxidative phosphorylation and mitochondrial function. It helps in understanding the role of complex I in cellular respiration and energy production .

Biology: In biological research, DX3-213B is utilized to investigate the effects of adenosine triphosphate depletion on cellular processes. It is particularly useful in studying the metabolic pathways and energy requirements of cancer cells .

Medicine: In medical research, DX3-213B has shown promise in the treatment of pancreatic cancer. It has been found to significantly delay tumor growth in preclinical models, making it a potential candidate for further drug development .

Industry: In the pharmaceutical industry, DX3-213B is used in the development of new cancer therapies. Its ability to inhibit adenosine triphosphate production makes it a valuable compound for targeting cancer cell metabolism .

Mechanism of Action

DX3-213B exerts its effects by inhibiting complex I of the mitochondrial respiratory chain. This inhibition disrupts the normal flow of electrons, leading to a decrease in adenosine triphosphate production. The reduction in adenosine triphosphate levels results in the suppression of cellular energy metabolism, which is particularly detrimental to rapidly dividing cancer cells . The molecular targets of DX3-213B include the subunits of complex I, and the pathways involved are primarily related to mitochondrial respiration and energy production .

Comparison with Similar Compounds

BAM 15: An uncoupler of mitochondrial protonophore, affecting mitochondrial metabolism.

Mito-LND: An orally active and mitochondria-targeted inhibitor of oxidative phosphorylation.

IM156: A potent oxidative phosphorylation inhibitor used for the research of solid tumors.

Uniqueness of DX3-213B: DX3-213B stands out due to its high potency and oral bioavailability. Its specific inhibition of complex I and significant impact on adenosine triphosphate production make it a unique and valuable compound for cancer research and potential therapeutic applications .

Properties

Molecular Formula |

C20H28F2N2O5S2 |

|---|---|

Molecular Weight |

478.6 g/mol |

IUPAC Name |

(4,4-difluoropiperidin-1-yl)-[(3R)-1-(4-propan-2-ylsulfonylphenyl)sulfonylpiperidin-3-yl]methanone |

InChI |

InChI=1S/C20H28F2N2O5S2/c1-15(2)30(26,27)17-5-7-18(8-6-17)31(28,29)24-11-3-4-16(14-24)19(25)23-12-9-20(21,22)10-13-23/h5-8,15-16H,3-4,9-14H2,1-2H3/t16-/m1/s1 |

InChI Key |

HLSJMSNPBRGRGL-MRXNPFEDSA-N |

Isomeric SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H](C2)C(=O)N3CCC(CC3)(F)F |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCC(CC3)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

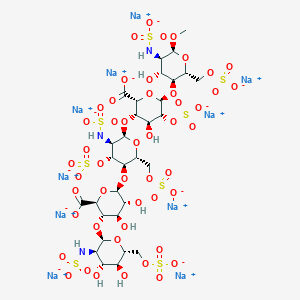

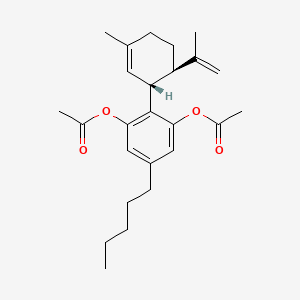

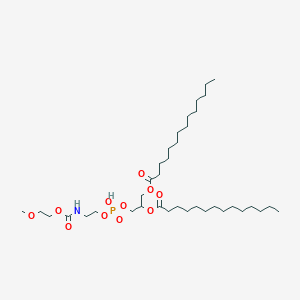

![(10S,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10828882.png)

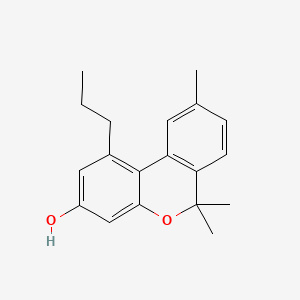

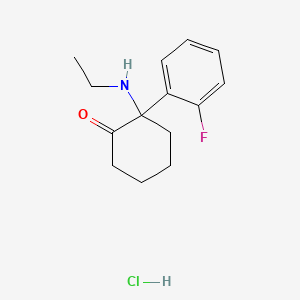

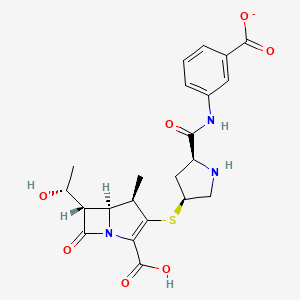

![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1-oxidopyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide](/img/structure/B10828898.png)

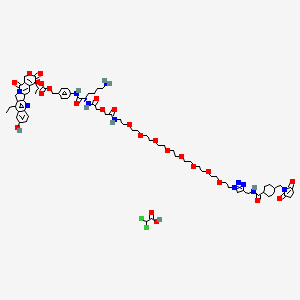

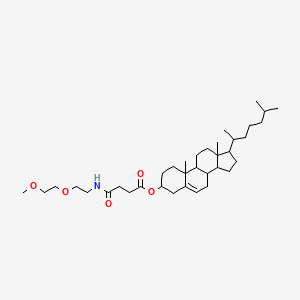

![(1R,2S,5R,7R,8R,9R,11R,13S,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B10828906.png)